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Abstract
Desmethyl celecoxib, a structural analog of the selective COX-2 inhibitor celecoxib, is a

compound of interest in pharmaceutical research. Understanding its physicochemical

properties, particularly solubility and stability, is paramount for its development as a potential

therapeutic agent. This technical guide provides a comprehensive overview of the known

solubility and stability characteristics of desmethyl celecoxib. Due to the limited availability of

public data for desmethyl celecoxib, this guide leverages extensive data from its parent

compound, celecoxib, for comparative analysis. Furthermore, it offers detailed experimental

protocols for the systematic determination of these critical parameters and visual workflows to

guide laboratory investigations.

Introduction
Desmethyl celecoxib is an analog of celecoxib, a widely used nonsteroidal anti-inflammatory

drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Celecoxib's

therapeutic effects in treating pain and inflammation are well-established. Desmethyl
celecoxib, which differs from celecoxib by the absence of a methyl group on the phenyl ring, is

also recognized as a selective COX-2 inhibitor. The structural modification of demethylation can

influence key physicochemical properties such as solubility and stability, which in turn affect a

compound's bioavailability, formulation, and shelf-life. This guide aims to collate the available

data on desmethyl celecoxib's solubility and stability, provide context through comparison
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with celecoxib, and equip researchers with the necessary methodologies to conduct further

characterization.

Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its

dissolution rate and subsequent absorption. Desmethyl celecoxib, like its parent compound,

is expected to be a poorly water-soluble compound.

Quantitative Solubility Data
The available quantitative solubility data for desmethyl celecoxib is limited. The following

tables summarize the known solubility of desmethyl celecoxib and provide a more extensive

profile for celecoxib for comparative purposes. The demethylation in desmethyl celecoxib
may slightly alter its polarity and crystal lattice energy, potentially leading to minor differences in

solubility compared to celecoxib.

Table 1: Quantitative Solubility of Desmethyl Celecoxib

Solvent Solubility (at 25°C)
Molar
Concentration

Source

DMSO 73 mg/mL 198.72 mM [1][2]

Ethanol 73 mg/mL - [1]

Water Insoluble - [1][2]

CMC-Na suspension ≥5 mg/mL - [1]

Table 2: Quantitative Solubility of Celecoxib (for comparison)
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Solvent Solubility Temperature Source

Water ~3–7 µg/mL (at pH 7) 37°C [3]

0.1 N HCl (pH 1.2) Low - [4]

Aqueous solutions

with rising pH

Increases with pH

(e.g., up to 48 µg/mL

at pH 10.9)

25°C [3]

Ethanol ~25 mg/mL -

DMSO ~16.6 mg/mL -

Dimethyl formamide

(DMF)
~25 mg/mL -

Ethanol:PBS (pH 7.2)

(1:4)
~0.2 mg/mL -

Ethyl acetate High 278–303 K [5]

Acetonitrile High 278–303 K [5]

Methanol Moderate 278–303 K [5]

Isopropanol Moderate 278–303 K [5]

Butanol Lower 278–303 K [5]

Toluene Low 278–303 K [5]

Polyethylene Glycol

(PEG) 400
414.804 mg/mL - [6]

Propylene Glycol 30.023 mg/mL - [6]

Experimental Protocols for Solubility Determination
To obtain a comprehensive solubility profile for desmethyl celecoxib, both kinetic and

thermodynamic solubility should be determined.

This high-throughput method is useful for early drug discovery to rapidly assess solubility.
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Methodology:

Stock Solution Preparation: Prepare a 10 mM stock solution of desmethyl celecoxib in

100% DMSO.

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a

96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Incubation: Shake the plate at room temperature for 1.5 to 2 hours.

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by

assessing light scattering with a plate reader. The concentration at which precipitation is first

observed is the kinetic solubility.

This method determines the equilibrium solubility, which is a more accurate representation of a

compound's solubility.

Methodology:

Addition of Excess Compound: Add an excess amount of solid desmethyl celecoxib to a

series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and other

relevant solvents.

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C)

for a sufficient time to reach equilibrium (typically 24-48 hours). The time to reach equilibrium

should be established by sampling at different time points until the concentration of the

solute remains constant.

Phase Separation: Separate the undissolved solid from the solution by filtration (using a 0.22

µm filter) or centrifugation.

Quantification: Analyze the concentration of desmethyl celecoxib in the clear supernatant

using a validated analytical method, such as High-Performance Liquid Chromatography

(HPLC) with UV detection.
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Solid Phase Characterization: Analyze the remaining solid using techniques like X-ray

powder diffraction (XRPD) to check for any polymorphic changes during the experiment.

Stability Profile
The chemical stability of a drug substance is crucial for ensuring its safety, efficacy, and shelf-

life. Stability studies are conducted under various stress conditions to identify potential

degradation products and pathways.

Summary of Stability Data
Direct quantitative stability data for desmethyl celecoxib is not readily available in the public

domain. However, datasheets indicate that it is stable under recommended storage conditions.

For a comprehensive understanding, forced degradation studies are necessary. The stability of

the parent compound, celecoxib, has been more extensively studied and can serve as a guide.

Table 3: Stability Summary of Desmethyl Celecoxib

Condition Observation
Storage
Recommendation

Source

General

Stable under

recommended storage

conditions.

Powder: -20°C for 3

years. In solvent:

-80°C for 1 year.

[2]

Incompatible Materials

Strong acids/alkalis,

strong

oxidizing/reducing

agents.

-

Table 4: Forced Degradation Profile of Celecoxib (for comparison)
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Stress Condition Observation Source

Acidic Hydrolysis (e.g., 0.1N

HCl)

Generally stable. One study

showed only 3% degradation

after 817 hours at 40°C.

Basic Hydrolysis (e.g., 0.1N

NaOH)

Generally stable. One study

showed only 3% degradation

after 817 hours at 40°C.

Oxidative (e.g., 3-30% H₂O₂)

Susceptible to degradation.

One study reported a 22%

decrease in concentration.

Thermal (e.g., 60-80°C) Generally stable.

Photolytic (UV/Vis light) Generally stable.

Experimental Protocol for Stability-Indicating Method
Development
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the

concentration of the drug substance over time and for detecting the formation of degradation

products. HPLC is the most common technique for this purpose.

Methodology: Forced Degradation Study

Preparation of Stock Solution: Prepare a stock solution of desmethyl celecoxib in a suitable

solvent (e.g., methanol or acetonitrile).

Application of Stress Conditions:

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at an elevated temperature (e.g.,

60-80°C) for a defined period.

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature or slightly

elevated temperature for a defined period.
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Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) at

room temperature.

Thermal Degradation: Expose the solid drug powder and a solution of the drug to dry heat

(e.g., 80-105°C).

Photodegradation: Expose the solid drug powder and a solution of the drug to UV (e.g.,

254 nm) and visible light.

Sample Analysis:

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a

suitable concentration.

Analyze the samples using a developed HPLC method. The method should be capable of

separating the parent drug from all degradation products. A C18 column with a mobile

phase consisting of a buffer and an organic modifier (e.g., acetonitrile and/or methanol) is

a common starting point. Detection is typically performed using a photodiode array (PDA)

detector to assess peak purity.

Method Validation: The stability-indicating method must be validated according to ICH

guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations: Workflows and Signaling Pathways
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for determining

solubility and stability.
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Workflow for Thermodynamic Solubility Determination

Preparation

Equilibration

Analysis

Start

Add excess solid Desmethyl Celecoxib
to solvent/buffer vials

Seal vials

Agitate at constant temperature
(e.g., 25°C or 37°C)

Sample at various time points
(e.g., 24h, 48h, 72h)

Check for equilibrium
(concentration is constant)

Separate solid and liquid phases
(centrifugation/filtration)

Equilibrium reached

Quantify concentration in supernatant
(e.g., HPLC-UV)

Characterize remaining solid
(e.g., XRPD)

End
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Workflow for Forced Degradation Study

Preparation

Stress Conditions

Analysis

Start

Prepare Desmethyl Celecoxib
stock solution and solid sample

Acid Hydrolysis Base Hydrolysis Oxidation Thermal Photolytic

Sample at time points

Neutralize (if applicable)

Analyze by Stability-Indicating
HPLC-PDA Method

Assess peak purity, identify
degradants, and quantify

End
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Simplified COX-2 Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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